N-(4-chlorophenyl)-6-methoxy-3-tosylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their potential applications in various fields. In the context of N-(4-chlorophenyl)-6-methoxy-3-tosylquinolin-4-amine, we can draw parallels from the synthesis of related compounds. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline involved a three-step process starting from 4-methoxyaniline, which included cyclization, nitrification, and chlorination, achieving an 85% yield under mild conditions suitable for large-scale production . Similarly, the synthesis of various 4-(3′-chlorophenylamino)-6-methoxy quinazoline derivatives was accomplished through cyclization and etheration, with yields ranging from 53.8% to 87.4% . These methods provide insights into the potential synthetic routes that could be adapted for the target compound, emphasizing the importance of selecting appropriate starting materials and reaction conditions to achieve high yields and purity.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity and interaction with other molecules. The crystal structure of a novel quinoline derivative was determined using X-ray crystallography, and its molecular geometry and electronic properties were analyzed using density functional theory (DFT) . This approach could be applied to N-(4-chlorophenyl)-6-methoxy-3-tosylquinolin-4-amine to gain a comprehensive understanding of its molecular structure, which would be essential for predicting its reactivity and potential applications.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are important for their functionalization and application. For example, the synthesis of methoxylated tetrahydroisoquinolinium derivatives involved the evaluation of their affinity for apamin-sensitive binding sites, indicating that the methoxy groups and the size of substituents significantly influence their binding affinity . Additionally, the synthesis of a quinoline proton sponge demonstrated that nucleophilic substitution reactions could be used to modify the methoxy groups . These studies suggest that N-(4-chlorophenyl)-6-methoxy-3-tosylquinolin-4-amine could also be subjected to similar reactions to modify its structure and enhance its properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are determined by their molecular structure and substituents. Theoretical calculations, such as DFT, can predict various properties, including hyperpolarizability, molecular electrostatic potential, and vibrational analysis, which correlate well with experimental data . These properties are indicative of the stability and reactivity of the molecule, which can be further analyzed using natural bond orbital analysis to understand hyperconjugative interactions and charge delocalization . Such analyses would be valuable for N-(4-chlorophenyl)-6-methoxy-3-tosylquinolin-4-amine to predict its behavior in different environments and its potential as a candidate for further development in pharmaceutical or material science applications.
Scientific Research Applications
Synthesis and Characterization
N-(4-chlorophenyl)-6-methoxy-3-tosylquinolin-4-amine and its derivatives have been synthesized and characterized in various studies, focusing on their structural properties and potential applications in medicinal chemistry. For instance, Yan, Huang, and Zhang (2013) synthesized a series of 4-(3-Chlorophenylamino)-6-methoxy quinazoline compounds, including derivatives of N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine, and characterized their structures through IR, 1H NMR, 13C NMR, MS, and elemental analysis (Yan, Huang, & Zhang, 2013).
Anticancer Properties
Research into the anticancer properties of quinoline derivatives, including N-(4-chlorophenyl)-6-methoxy-3-tosylquinolin-4-amine, has shown promising results. Sirisoma et al. (2009) explored the structure-activity relationship of 4-anilinoquinazolines, leading to the identification of potent apoptosis inducers with anticancer potential and excellent blood-brain barrier penetration (Sirisoma et al., 2009). Additionally, Lee et al. (2011) studied the antiproliferative activity of 5-amino-2-aroylquinolines, demonstrating significant efficacy against multiple cancer cell lines and highlighting the potential of quinoline derivatives in cancer therapy (Lee et al., 2011).
Antimicrobial and Antitumor Activity
The antimicrobial and antitumor activities of quinoline-based compounds have been a subject of study, with several derivatives showing efficacy against various pathogens and tumor cells. For example, Habib, Hassan, and El‐Mekabaty (2013) investigated the antimicrobial activity of novel quinazolinone derivatives, including those related to N-(4-chlorophenyl)-6-methoxy-3-tosylquinolin-4-amine, demonstrating their potential as antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013). Additionally, the synthesis and evaluation of 4-aminoquinoline derivatives for their in vitro cytotoxicity against human breast tumor cell lines have shown that certain derivatives possess potent anticancer activity, suggesting their utility in developing new anticancer agents (Zhang et al., 2007).
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-15-3-10-19(11-4-15)30(27,28)22-14-25-21-12-9-18(29-2)13-20(21)23(22)26-17-7-5-16(24)6-8-17/h3-14H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTLPNJHJKQPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-6-methoxy-3-tosylquinolin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.